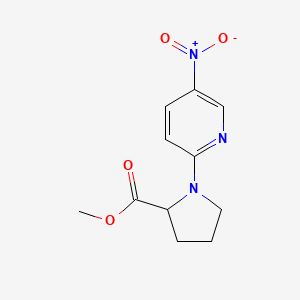

Methyl (5-nitropyridin-2-yl)-L-prolinate

Description

Methyl (5-nitropyridin-2-yl)-L-prolinate is a chiral organic compound combining a methyl L-prolinate backbone with a 5-nitro-substituted pyridin-2-yl group. This structure integrates a pyrrolidine ring (a five-membered secondary amine) esterified with a methyl group and functionalized with a nitropyridine moiety. The L-prolinate moiety contributes chirality, making the compound relevant in asymmetric synthesis and pharmaceutical applications.

Properties

IUPAC Name |

methyl 1-(5-nitropyridin-2-yl)pyrrolidine-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3O4/c1-18-11(15)9-3-2-6-13(9)10-5-4-8(7-12-10)14(16)17/h4-5,7,9H,2-3,6H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDZYRKDQBWLBHP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CCCN1C2=NC=C(C=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl (5-nitropyridin-2-yl)-L-prolinate typically involves the condensation of 5-nitropyridine-2-amine with L-proline methyl ester. The reaction is carried out in the presence of a suitable solvent, such as ethanol, and requires refluxing for several hours to ensure complete reaction .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions: Methyl (5-nitropyridin-2-yl)-L-prolinate can undergo various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group under suitable conditions.

Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.

Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield amino derivatives, while substitution reactions can introduce various functional groups onto the pyridine ring .

Scientific Research Applications

Methyl (5-nitropyridin-2-yl)-L-prolinate has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl (5-nitropyridin-2-yl)-L-prolinate involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the proline ester moiety can interact with biological macromolecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Structural Analogues and Functional Group Variations

(a) Methyl L-prolinate (Base Compound)

- Structure: L-proline methyl ester (C₇H₁₃NO₂).

- Properties : A colorless to pale yellow liquid with good solubility in water and organic solvents . Serves as a chiral building block in peptide synthesis .

- Key Differences : Lacks the 5-nitropyridin-2-yl group, resulting in lower molecular weight (143.18 g/mol vs. ~265.25 g/mol for the target compound) and reduced steric/electronic complexity.

(b) Methyl ((4-nitrophenyl)sulfonyl)-L-prolinate

- Structure : Features a p-nitrophenylsulfonyl group linked to the prolinate nitrogen.

- Properties: Crystallizes with bond lengths (e.g., N–S = 1.6096 Å) and angles (C–S–N = 106.80°) consistent with sulfonamide linkages .

- Comparison : Unlike the target compound’s pyridine ring, this derivative has a sulfonyl group, which may alter solubility (increased polarity) and reactivity (e.g., susceptibility to nucleophilic substitution at sulfur).

(c) 2-Methoxy-4-methyl-5-nitropyridine

- Structure : A nitropyridine derivative with methoxy and methyl substituents .

- Synthesis : Prepared in 95% yield via nitration and substitution .

- Comparison: Shares the 5-nitro-pyridine motif but lacks the prolinate ester.

Physicochemical and Reactivity Comparisons

Biological Activity

Methyl (5-nitropyridin-2-yl)-L-prolinate is a compound of interest in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

- Molecular Formula : C11H12N2O3

- Molecular Weight : 220.23 g/mol

- IUPAC Name : this compound

The biological activity of this compound can be attributed to its interaction with various biological targets, including enzymes and receptors involved in critical cellular processes. The nitro group on the pyridine ring enhances its electrophilic character, facilitating interactions with nucleophilic sites in target proteins.

Biological Activities

-

Antimicrobial Activity :

- Studies indicate that this compound exhibits significant antimicrobial properties against a range of bacterial strains. Its mechanism involves disrupting bacterial cell wall synthesis and inhibiting key metabolic pathways.

-

Cytotoxic Effects :

- Research has shown that this compound can induce apoptosis in cancer cell lines by activating caspase pathways. The cytotoxicity is dose-dependent, with IC50 values varying across different cell types.

-

Enzyme Inhibition :

- This compound has been identified as an inhibitor of specific kinases involved in cancer progression. This inhibition can lead to reduced cell proliferation and increased apoptosis in malignant cells.

Antimicrobial Activity

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Escherichia coli | 32 µg/mL | |

| Staphylococcus aureus | 16 µg/mL | |

| Pseudomonas aeruginosa | 64 µg/mL |

Cytotoxicity Profile

Case Studies

-

Case Study on Anticancer Activity :

A study conducted on the effects of this compound on A549 lung cancer cells demonstrated that treatment with the compound at concentrations of 20 µM resulted in a significant reduction in cell viability after 48 hours, indicating its potential as an anticancer agent. Flow cytometry analysis revealed an increase in the percentage of cells undergoing apoptosis. -

Enzyme Inhibition Study :

Another investigation focused on the compound's ability to inhibit a specific kinase involved in tumor growth. The results showed that this compound inhibited the kinase activity with an IC50 value of 50 nM, suggesting its potential role as a therapeutic agent in targeted cancer therapies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.